4-Chloro-6-isopropoxyquinazoline
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Overview
Description
4-Chloro-6-isopropoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropoxy group at the 6th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropoxyquinazoline typically involves the reaction of 4-chloroquinazoline with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-isopropoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: The major products are substituted quinazolines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-isopropoxyquinazoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-isopropoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the isopropoxy group, making it less versatile in certain reactions.
6-Isopropoxyquinazoline: Lacks the chlorine atom, which affects its reactivity and biological activity.
4-Chloro-6-methoxyquinazoline: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different chemical and biological properties.
Uniqueness: 4-Chloro-6-isopropoxyquinazoline is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of various derivatives and in the study of its biological effects.
Biological Activity
4-Chloro-6-isopropoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 239.68 g/mol
This compound features a chloro group at the 4-position and an isopropoxy group at the 6-position of the quinazoline ring, which influences its biological activity.
1. Anti-Cancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anti-cancer properties through various mechanisms:
- Inhibition of Tyrosine Kinases : Quinazolines are known inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in tumor proliferation. The IC50 values for some quinazoline derivatives against cancer cell lines have been reported as low as 10 nM, indicating potent activity .
- Cell Proliferation Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, certain derivatives demonstrated over 75% inhibition at concentrations around 50 µM .
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
Compound A | MCF-7 | 2.09 | High |
Compound B | HCT-116 | 2.08 | High |
This compound | T98G | TBD | TBD |
2. Anti-Inflammatory Activity
Quinazoline derivatives have also been evaluated for their anti-inflammatory properties. For example, studies have reported that certain analogues significantly outperform indomethacin, a standard anti-inflammatory drug, in reducing inflammation in experimental models .
3. Antimicrobial Activity
The antimicrobial potential of quinazolines has been documented in various studies. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of quinazoline derivatives:
- Case Study on Cancer Treatment : A study involving a novel quinazoline derivative demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a defined period.
- Anti-inflammatory Model : In a rat model of induced inflammation, a quinazoline analogue showed a marked reduction in paw swelling compared to control groups treated with conventional NSAIDs.
- Antimicrobial Efficacy : Clinical isolates of E. coli were tested against various quinazoline derivatives, revealing potent inhibitory effects that suggest potential for development into new antimicrobial agents.
Properties
IUPAC Name |
4-chloro-6-propan-2-yloxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMDJWCZSDSMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676532 |
Source
|
Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-36-4 |
Source
|
Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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